7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the xanthine derivative family, characterized by a purine core (positions 1–8) with substitutions at positions 1, 3, 7, and 8. The 7-position is substituted with a 4-chlorobenzyl group, while the 8-position features a propylamino moiety. The 1- and 3-positions are methylated, stabilizing the purine ring and influencing solubility and receptor binding. Such modifications are common in drug discovery to enhance pharmacokinetic properties and target selectivity .
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFAEKIBCDUFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound belongs to a class of molecules known as 7H-Pyrrolo[2,3-d]pyrimidine derivatives. These derivatives have been studied for their potential antitubercular activity. .
Mode of Action
It is known that the presence of different aromatic, aryl, and alkyl substitutions at the c-4 position of the 7-deazapurine ring can influence the compound’s activity. For instance, replacing the chlorine atom in a similar compound led to a twofold increase in antitubercular activity.
Biochemical Pathways
Given its potential antitubercular activity, it may interfere with essential biochemical pathways in mycobacterium tuberculosis.
Comparison with Similar Compounds
Substituent Variations at Position 7 and 8
Physicochemical Properties
- Solubility: Amino groups (e.g., propylamino) improve aqueous solubility relative to thioether or sulfonyl analogs, critical for oral bioavailability .
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